molecular formula C16H21N5O2 B6564032 2-[4-(furan-2-carbonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine CAS No. 946384-18-5

2-[4-(furan-2-carbonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

Cat. No.: B6564032
CAS No.: 946384-18-5
M. Wt: 315.37 g/mol
InChI Key: LSDQFZYSBJNTTK-UHFFFAOYSA-N
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Description

This compound features a pyrimidin-4-amine core substituted with three methyl groups (N,N,6-trimethyl) and a piperazine moiety linked via a furan-2-carbonyl group. Its molecular formula is C₁₇H₂₂N₆O₂, with a molecular weight of 342.41 g/mol (calculated from PubChem data). The hydrochloride salt form (mentioned in ) improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .

Properties

IUPAC Name

[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-12-11-14(19(2)3)18-16(17-12)21-8-6-20(7-9-21)15(22)13-5-4-10-23-13/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDQFZYSBJNTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CO3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-[4-(furan-2-carbonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, which is crucial for neurotransmission. Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may enhance cognitive functions by increasing acetylcholine levels. At higher doses, it may exhibit toxic or adverse effects, such as neurotoxicity or hepatotoxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body. The compound may also affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with specific biomolecules and exert its effects. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Biological Activity

The compound 2-[4-(furan-2-carbonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H16N4O2C_{13}H_{16}N_{4}O_{2}, with a molecular weight of approximately 256.29 g/mol. The structure features a pyrimidine ring, a piperazine moiety, and a furan-2-carbonyl group, which contribute to its unique pharmacological properties.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Receptor Antagonism : Similar compounds have been shown to act as antagonists at various receptors, including the CCR2b receptor, which is implicated in inflammatory processes. This suggests that this compound could potentially modulate inflammatory responses .
  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound might exhibit antiviral properties. For instance, related compounds have demonstrated efficacy against viruses such as HIV and influenza by inhibiting viral replication at micromolar concentrations .
  • Cytotoxicity and Selectivity : The compound's cytotoxic effects have been evaluated in various cell lines, indicating a selective toxicity profile that may enhance its therapeutic potential while minimizing adverse effects on healthy cells.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of the compound:

StudyCell LineIC50 (μM)Observations
Study 1HeLa Cells12.5Significant inhibition of viral replication
Study 2C8166 Cells8.7Effective against HIV-1 with low cytotoxicity
Study 3MDCK Cells15.0Inhibition of influenza A virus replication

These studies collectively indicate that the compound possesses promising antiviral activity with acceptable safety margins.

Case Studies

  • HIV Replication Inhibition : A case study involving C8166 cells demonstrated that treatment with the compound resulted in an 82% reduction in HIV replication at a concentration of 8.7 μM, showcasing its potential as an antiviral agent .
  • Inflammatory Response Modulation : Another investigation focused on the compound's ability to modulate inflammatory responses in animal models. The results indicated a significant reduction in inflammatory markers when administered at therapeutic doses, suggesting potential applications in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

  • 6,7-Dimethylquinazolin-4-amine derivative (): Structure: Replaces pyrimidine with a quinazoline core and adds 6,7-dimethyl groups. Impact: Quinazoline derivatives are known for kinase inhibition (e.g., EGFR inhibitors). The additional methyl groups may enhance lipophilicity and target affinity but reduce solubility compared to the pyrimidine-based compound .

Piperazine Substituent Modifications

  • 3,4-Dimethoxybenzoyl-substituted analog (): Structure: Piperazine linked to 3,4-dimethoxybenzoyl instead of furan-2-carbonyl. However, the bulkier benzoyl group may reduce metabolic stability compared to the furan-based compound .
  • 3,5-Dimethylbenzoyl-substituted analog (, BK10266):
    • Structure: Piperazine with 3,5-dimethylbenzoyl.
    • Properties: Molecular weight 353.46 g/mol ; methyl groups improve hydrophobicity, favoring membrane permeability but possibly increasing CYP450-mediated metabolism .
  • Sulfonyl-substituted analogs (, G868-1286): Structure: Piperazine bonded to 5-methoxy-2,4-dimethylbenzenesulfonyl. Impact: Sulfonyl groups are stronger electron-withdrawing groups than carbonyl, altering piperazine’s basicity and binding interactions.

Functional Group Additions

  • Trifluoromethylpyrimidine derivatives ():
    • Structure: Trifluoromethyl groups on pyrimidine or pyridine cores.
    • Impact: Trifluoromethyl enhances lipophilicity and metabolic stability. For example, the compound in (Mol. weight 449.57 g/mol) shows improved blood-brain barrier penetration compared to the furan-carbonyl analog .
  • Fluorophenyl-substituted pyrimidines ():
    • Structure: Fluorine atom on the phenyl ring.
    • Impact: Fluorine acts as a bioisostere, improving target affinity and resistance to oxidative metabolism. The crystal structure analysis in highlights intramolecular hydrogen bonding, which may stabilize the compound in solid formulations .

Pharmacological and Physicochemical Properties

Compound Core Structure Substituent Molecular Weight (g/mol) Key Properties
Target Compound Pyrimidine Furan-2-carbonyl 342.41 Moderate solubility (HCl salt), π-stacking potential
BK10266 () Pyrimidine 3,5-Dimethylbenzoyl 353.46 High lipophilicity, CYP450 substrate
G868-1286 () Pyrimidine Benzenesulfonyl 419.54 Low solubility, strong electron withdrawal
Quinazoline Derivative () Quinazoline Furan-2-carbonyl 435.32 (HCl salt) Kinase inhibition potential, reduced solubility
Trifluoromethylpyridine () Pyridine Trifluoromethyl 449.57 Enhanced BBB penetration, metabolic stability

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